1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. This compound features a unique structure that combines a pyrimidine ring with a triazolopyridine moiety, making it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves a dipolar cycloaddition reaction followed by a Cope elimination sequence. This method allows for the efficient construction of the triazolopyridine core with a synthetically challenging chiral center . The reaction conditions often include the use of dry toluene and molecular sieves to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to nucleic bases makes it a potential candidate for studying DNA and RNA interactions.
Medicine: The compound has shown promise as a potential therapeutic agent.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. One such target is the P2X7 receptor, a ligand-gated ion channel involved in various physiological processes . The compound binds to the receptor, modulating its activity and influencing downstream signaling pathways. This interaction can lead to various therapeutic effects, such as the reduction of inflammation and modulation of neurotransmitter release.
Comparison with Similar Compounds
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
(S)- (2-fluoro-3-(trifluoromethyl)phenyl) (1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone: This compound also targets the P2X7 receptor and has shown robust receptor occupancy at low doses.
(S)- (3-fluoro-2-(trifluoromethyl)pyridin-4-yl) (1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone: This compound has notable solubility and good tolerability in preclinical species.
The uniqueness of this compound lies in its specific structural features and its potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C10H11FN6 |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H11FN6/c1-6-9-8(2-3-12-6)17(16-15-9)10-13-4-7(11)5-14-10/h4-6,12H,2-3H2,1H3 |
InChI Key |
WOWPPQKCNFAUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N(N=N2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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